N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that combines coumarin, benzofuran, and benzodioxole moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .
Scientific Research Applications
N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound shows promise as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural features
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, leading to antimicrobial effects, or modulate signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives, such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share structural similarities and may exhibit similar biological activities
Uniqueness
What sets N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide apart is its unique combination of coumarin, benzofuran, and benzodioxole moieties. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C26H16ClNO6 |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C26H16ClNO6/c1-13-8-21-16(10-18(13)27)17(11-23(29)33-21)25-24(15-4-2-3-5-19(15)34-25)28-26(30)14-6-7-20-22(9-14)32-12-31-20/h2-11H,12H2,1H3,(H,28,30) |
InChI Key |
ORAQEHFDTAECDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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